An In-depth Technical Guide to the Physical and Chemical Properties of N-Phenylethanolamine
An In-depth Technical Guide to the Physical and Chemical Properties of N-Phenylethanolamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Phenylethanolamine, also known as 2-(phenylamino)ethanol, is an aromatic amino alcohol with the chemical formula C₈H₁₁NO. It belongs to the class of ethanolamines and is a structural isomer of the more commonly known phenylethanolamine. In this molecule, the phenyl group is attached to the nitrogen atom, a key feature that dictates its chemical behavior and utility. This compound serves as a versatile intermediate in organic synthesis, particularly in the pharmaceutical industry. Its bifunctional nature, possessing both a secondary amine and a primary alcohol, allows for a wide range of chemical modifications, making it a valuable building block for more complex molecules. This guide provides a comprehensive overview of the core physical and chemical properties of N-phenylethanolamine, its synthesis, spectroscopic profile, and applications, with a focus on its relevance in drug discovery and development.
Core Physical and Chemical Properties
N-Phenylethanolamine is typically a clear, colorless to yellow or brown liquid under standard conditions. Its physical state and key properties are summarized in the table below. The presence of both a hydroxyl group and an amino group allows for hydrogen bonding, which influences its boiling point and solubility.
| Property | Value | Source(s) |
| CAS Number | 122-98-5 | [1] |
| Molecular Formula | C₈H₁₁NO | [1] |
| Molecular Weight | 137.18 g/mol | [1] |
| Appearance | Clear colorless to yellow to brown liquid | [2] |
| Melting Point | -30 °C | [3] |
| Boiling Point | 150-152 °C at 10 mmHg; 284-286 °C at 760 mmHg | [4][5] |
| Density | 1.094 g/mL at 25 °C | [4] |
| Refractive Index (n²⁰/D) | 1.578 | [4] |
| Water Solubility | 53 g/L at 20 °C | [3][4] |
| pKa | 14.39 (predicted) | [4] |
| LogP | 0.9 at 23 °C | [4] |
Synthesis of N-Phenylethanolamine
The most common and industrially significant method for synthesizing N-phenylethanolamine is the reaction of aniline with an epoxide, typically ethylene oxide. This reaction is a nucleophilic ring-opening of the epoxide.
Experimental Protocol: Synthesis from Aniline and Ethylene Oxide
This protocol describes a general procedure for the synthesis of N-phenylethanolamine. The reaction involves the nucleophilic attack of the aniline nitrogen on one of the carbon atoms of the ethylene oxide ring.
-
Reaction Setup: In a pressure-rated reactor equipped with a stirrer, temperature control, and an addition funnel, charge aniline.
-
Solvent (Optional): The reaction can be run neat or in a suitable solvent like water or an alcohol. The use of a solvent can help to control the reaction temperature.
-
Addition of Ethylene Oxide: Cool the aniline and slowly add a stoichiometric amount of ethylene oxide. The reaction is exothermic, and the temperature should be carefully controlled to prevent side reactions, such as the formation of N-phenyldiethanolamine.
-
Reaction Conditions: The reaction is typically carried out at a moderately elevated temperature and pressure to ensure a reasonable reaction rate.
-
Work-up and Purification: After the reaction is complete, the excess aniline and any solvent are removed, typically by distillation under reduced pressure. The resulting crude N-phenylethanolamine is then purified by vacuum distillation.
Causality behind Experimental Choices: The slow addition of ethylene oxide and careful temperature control are crucial. Ethylene oxide is highly reactive, and an uncontrolled reaction can lead to a rapid increase in temperature and pressure. Furthermore, the primary product, N-phenylethanolamine, can act as a nucleophile itself and react with another molecule of ethylene oxide to form the di-substituted byproduct. By maintaining a molar excess of aniline and controlling the temperature, the selectivity for the desired mono-substituted product is maximized.
Chemical Reactivity
N-Phenylethanolamine's reactivity is characterized by the presence of a secondary amine and a primary alcohol. These functional groups can react independently, allowing for selective transformations.
Reactions of the Amino Group
The secondary amine is nucleophilic and can undergo a variety of reactions, including acylation, alkylation, and arylation. A common reaction is the formation of amides upon reaction with acyl chlorides or anhydrides.
This acylation is a standard nucleophilic acyl substitution. The lone pair on the nitrogen atom attacks the electrophilic carbonyl carbon of the acyl chloride, leading to the formation of a tetrahedral intermediate, which then collapses to form the amide and releases a chloride ion.
Reactions of the Hydroxyl Group
The primary hydroxyl group can undergo typical alcohol reactions, such as oxidation, esterification, and etherification. Oxidation of the primary alcohol can yield either the corresponding aldehyde or carboxylic acid, depending on the oxidizing agent used. For example, mild oxidizing agents like pyridinium chlorochromate (PCC) will typically yield the aldehyde, while stronger agents like potassium permanganate can lead to the carboxylic acid.
Spectroscopic Analysis
The structural features of N-phenylethanolamine give rise to a characteristic spectroscopic signature.
¹H NMR Spectroscopy
The proton NMR spectrum provides a clear map of the different proton environments in the molecule.
| Chemical Shift (δ) ppm (Predicted) | Multiplicity | Integration | Assignment |
| ~7.20 | t | 2H | H-meta (phenyl) |
| ~6.75 | t | 1H | H-para (phenyl) |
| ~6.65 | d | 2H | H-ortho (phenyl) |
| ~3.75 | t | 2H | -CH₂-OH |
| ~3.30 | t | 2H | -NH-CH₂- |
| Variable | br s | 1H | -OH |
| Variable | br s | 1H | -NH- |
Note on Exchangeable Protons: The chemical shifts of the -OH and -NH protons are variable and depend on solvent, concentration, and temperature. These peaks often appear as broad singlets and will exchange with D₂O. This D₂O exchange is a key method for identifying these protons in an NMR spectrum.
¹³C NMR Spectroscopy
The carbon NMR spectrum shows six distinct signals corresponding to the eight carbon atoms in the molecule, with the phenyl carbons showing symmetry.
| Chemical Shift (δ) ppm (Predicted) | Assignment |
| ~148 | C-ipso (phenyl, attached to N) |
| ~129 | C-meta (phenyl) |
| ~118 | C-para (phenyl) |
| ~113 | C-ortho (phenyl) |
| ~61 | -CH₂-OH |
| ~46 | -NH-CH₂- |
Mass Spectrometry
In mass spectrometry, N-phenylethanolamine (molecular weight 137.18) will show a molecular ion peak (M⁺) at m/z = 137. The fragmentation pattern is dominated by cleavages adjacent to the nitrogen and oxygen atoms.
A major fragmentation pathway involves the alpha-cleavage of the C-C bond between the two ethyl carbons, leading to the loss of a hydroxymethyl radical (•CH₂OH, 31 mass units) to form a stable resonance-stabilized cation at m/z = 106. This is often the base peak in the spectrum. Another common fragmentation is the loss of a water molecule (18 mass units) from the molecular ion, giving a peak at m/z = 119.
Applications in Drug Development
The N-phenylethanolamine scaffold is a key structural motif in a number of pharmacologically active compounds, most notably in the class of beta-blockers.
Precursor to Beta-Blockers
Many beta-blockers are aryloxypropanolamines. The synthesis of these drugs often involves the reaction of a substituted phenol with epichlorohydrin, followed by the ring-opening of the resulting epoxide with an amine. While N-phenylethanolamine itself is not directly incorporated in this specific pathway, its structural elements are central to the final drug molecules. The ethanolamine side chain attached to an aromatic system is a core component responsible for binding to beta-adrenergic receptors.
For instance, the synthesis of drugs like propranolol and metoprolol involves the reaction of a naphthol or a substituted phenol, respectively, with epichlorohydrin, followed by reaction with isopropylamine. The resulting structures contain a hydroxyl group on the second carbon of the propyl chain and a secondary amine, mirroring the functional arrangement in N-phenylethanolamine derivatives. The study of N-phenylethanolamine derivatives helps in understanding the structure-activity relationships (SAR) for this class of drugs. Structural modifications on the phenyl ring and the nitrogen substituent of N-phenylethanolamine analogues have been shown to modulate selectivity for β₁ and β₂ adrenergic receptor subtypes.
Use in the Synthesis of Other Bioactive Molecules
Beyond beta-blockers, the N-phenylethanolamine core is found in various other medicinal chemistry programs. Its ability to be readily modified at the aromatic ring, the nitrogen, and the hydroxyl group makes it a versatile starting material for creating libraries of compounds for screening. For example, it has been used as a substrate for enzymes like human olfactory UDP-glucuronosyltransferase in metabolic studies.
Safety and Handling
N-Phenylethanolamine is a hazardous chemical and must be handled with appropriate safety precautions.
-
Toxicity: It is classified as toxic in contact with skin and can be harmful if swallowed. It is a severe eye irritant.[6][7]
-
Personal Protective Equipment (PPE): Wear protective gloves (e.g., nitrile rubber), protective clothing, and chemical safety goggles or a face shield.[8]
-
Handling: Work in a well-ventilated area, preferably under a chemical fume hood. Avoid breathing mist, vapors, or spray. Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[8]
-
Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place. Protect from light.[8]
-
Incompatibilities: Incompatible with strong oxidizing agents, acids, acid chlorides, and acid anhydrides.[8]
-
First Aid:
-
Skin Contact: Immediately wash off with plenty of soap and water while removing all contaminated clothing. Seek immediate medical attention.[6]
-
Eye Contact: Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention.[6]
-
Inhalation: Move to fresh air. If not breathing, give artificial respiration. Get medical attention.[6]
-
Ingestion: Clean mouth with water and get medical attention.[6]
-
Conclusion
N-Phenylethanolamine is a fundamentally important chemical intermediate with a rich profile of physical and chemical properties. Its dual functionality as a secondary amine and a primary alcohol provides a platform for diverse synthetic transformations. While its structural isomer, phenylethanolamine, is more widely known for its direct biological roles, N-phenylethanolamine holds significant value for the scientific and drug development community as a key building block in the synthesis of a range of pharmaceutical agents, most notably beta-blockers. A thorough understanding of its synthesis, reactivity, and spectroscopic characteristics, as outlined in this guide, is essential for its effective and safe utilization in research and development.
References
Sources
- 1. 2-PhenylethylaMine(64-04-0) 13C NMR spectrum [chemicalbook.com]
- 2. youtube.com [youtube.com]
- 3. researchgate.net [researchgate.net]
- 4. growingscience.com [growingscience.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Ring-opening mechanism of epoxides with alcohol and tertiary amines - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. Investigation of Oxidation Reaction Products of 2-Phenylethanol Using Synchrotron Photoionization - PubMed [pubmed.ncbi.nlm.nih.gov]
